2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
Description
2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an ethyl group, a methoxy group, and a butanamide moiety attached to the benzothiazole core
Properties
IUPAC Name |
2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-4-9(5-2)13(17)16-14-15-11-7-6-10(18-3)8-12(11)19-14/h6-9H,4-5H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUIBPIFRJRYJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC2=C(S1)C=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with substituted 2-amino-benzothiazole intermediates.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow processes and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent.
Biological Studies: It is used in biological studies to investigate its effects on various cellular processes and pathways. Its ability to interact with specific molecular targets makes it a valuable tool in research.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials, such as polymers and coatings, where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in the context of its anti-tubercular activity, the compound may inhibit key enzymes involved in the biosynthesis of essential cellular components in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell’s metabolic processes, leading to its death.
Comparison with Similar Compounds
2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide can be compared with other benzothiazole derivatives, such as:
2-amino-6-methoxybenzothiazole: This compound shares a similar benzothiazole core but lacks the ethyl and butanamide groups.
2-ethyl-N-(1-methoxypropyl)-6-methylbenzamide: This compound has a similar structure but with different substituents on the benzothiazole ring.
Benzimidazoles: Although structurally different, benzimidazoles are another class of heterocyclic compounds with similar biological activities and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
